molecular formula C17H17N3S2 B479519 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol CAS No. 650593-67-2

4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol

Cat. No.: B479519
CAS No.: 650593-67-2
M. Wt: 327.5g/mol
InChI Key: DPURKJKBWFERDJ-UHFFFAOYSA-N
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Description

4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the reaction of 4-methylaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then treated with hydrazine hydrate to yield the hydrazinecarbothioamide. The next step involves the cyclization of this intermediate with benzyl chloride under basic conditions to form the triazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The benzyl and methylphenylthio groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include disulfides, reduced thiol derivatives, and substituted triazole compounds.

Scientific Research Applications

4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with metal ions, affecting their biological availability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-5-{[(2-methylphenyl)thio]methyl}-4H-1,2,4-triazole-3-thiol is unique due to the presence of both benzyl and methylphenylthio groups, which enhance its chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-benzyl-3-[(2-methylphenyl)sulfanylmethyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S2/c1-13-7-5-6-10-15(13)22-12-16-18-19-17(21)20(16)11-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPURKJKBWFERDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC2=NNC(=S)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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